molecular formula C10H15N3O B13190458 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B13190458
M. Wt: 193.25 g/mol
InChI Key: PTOHQIYXYWSYLR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a chemical compound based on the tetrahydropyrido[4,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This saturated dihydro form is characterized by a fused bicyclic system that resembles purine bases found in DNA and RNA, which often allows for targeted interactions with biological macromolecules . The core pyridopyrimidine structure is recognized as a privileged scaffold in pharmaceutical research, capable of providing ligands for a variety of enzymatic targets . Recent scientific literature highlights the significant potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold in oncology research. Specifically, derivatives of this chemical class have been identified as a new active scaffold for human topoisomerase II (topoII) inhibitors . TopoII is a well-validated anticancer target, and inhibitors based on this scaffold represent a promising starting point for developing novel anticancer agents . Furthermore, closely related pyrido[4,3-d]pyrimidine compounds have been investigated as inhibitors of the Kirsten rat sarcoma viral oncogene homolog (KRAS), a critically important and frequently mutated oncogene in cancers such as non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma (PDAC) . The 2-methoxyethyl substituent on this compound is a common moiety used in medicinal chemistry to fine-tune the molecule's physicochemical properties, potentially enhancing its solubility and metabolic stability profile for biological evaluation. This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on this chemical class and its applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-14-5-3-10-12-7-8-6-11-4-2-9(8)13-10/h7,11H,2-6H2,1H3

InChI Key

PTOHQIYXYWSYLR-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC=C2CNCCC2=N1

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves synthesizing the pyrido[4,3-d]pyrimidine core by cyclizing pre-existing pyrimidine or pyridone intermediates. The process typically includes nucleophilic substitutions, cyclizations, and functional group modifications to introduce the 2-methoxyethyl substituent.

Typical Reaction Pathway

Step Starting Material Reagents Conditions Product Reference
1 2-Amino-4-chloro-pyrimidine 2-(2-Methoxyethyl)amine derivatives Reflux in polar solvents (e.g., ethanol) 2-(2-Methoxyethyl)-pyrimidine ,
2 Pyrimidine derivative Cyclization agents (e.g., formamide derivatives) Heating at 150-180°C Pyrido[4,3-d]pyrimidine core ,

Mechanistic Insights

  • The initial nucleophilic substitution introduces the 2-methoxyethyl group onto the pyrimidine ring.
  • Cyclization occurs via intramolecular nucleophilic attack, forming the fused heterocyclic system.

Multicomponent Microwave-Assisted Cyclocondensation

Method Overview

Recent advances have employed multicomponent reactions (MCRs) under microwave irradiation to efficiently synthesize the target compound. This method involves the condensation of suitable aldehydes, amines, and heterocyclic precursors.

Reaction Scheme

Aldehyde + 2-Amino-4-chloropyrimidine + 2-(2-Methoxyethyl)amine → Microwave-assisted cyclocondensation → 2-(2-Methoxyethyl)-pyrido[4,3-d]pyrimidine

Conditions and Data

Parameter Details Reference
Microwave Power 300 W ,
Temperature 120-150°C ,
Reaction Time 10-30 min ,
Yield 65-85% ,

Advantages

  • Rapid reaction times.
  • High yields.
  • Environmentally friendly due to solvent minimization.

Cyclization from 4-Hydroxypyrrolo[2,3-d]pyrimidine Precursors

Method Overview

This approach utilizes 4-hydroxypyrrolo[2,3-d]pyrimidine derivatives as intermediates, which undergo substitution and cyclization to form the desired pyrido[4,3-d]pyrimidine.

Reaction Pathway

Step Intermediate Reagents Conditions Final Product Reference
1 4-Hydroxypyrrolo[2,3-d]pyrimidine Alkyl halides (e.g., methyl iodide) Reflux in acetonitrile Alkylated intermediate ,
2 Alkylated intermediate Base (e.g., K2CO3) Heating at 80-120°C Cyclized pyrido[4,3-d]pyrimidine ,

Notes

  • The hydroxyl group acts as a nucleophile, facilitating cyclization.
  • The process allows for functionalization at various positions.

Synthesis via Michael Addition and Cyclization

Method Overview

This method involves Michael addition of pyrimidine derivatives with α,β-unsaturated compounds, followed by cyclization to form the fused heterocycle.

Reaction Scheme

Step Reactants Reagents Conditions Product Reference
1 4-Amino-6-chloropyrimidine α,β-Unsaturated nitriles Base catalysis, reflux Michael adduct ,
2 Michael adduct Alkylamines Reflux Cyclized pyrido[4,3-d]pyrimidine ,

Mechanistic Details

  • The Michael addition introduces the side chain.
  • Subsequent cyclization forms the fused heterocyclic core.

Specific Example: Synthesis of 2-(2-Methoxyethyl)-pyrido[4,3-d]pyrimidine

Stepwise Procedure (Based on patent WO2015118110A1)

  • Preparation of Intermediate : React 4-chloropyrimidine derivatives with 2-(2-methoxyethyl)amine under basic conditions.
  • Cyclization : Treat with suitable cyclization agents (e.g., phosphorus oxychloride) to form the fused pyrimidine ring.
  • Purification : Use chromatography or recrystallization to isolate the final compound.

Typical Conditions

Reagent Solvent Temperature Yield Reference
4-Chloropyrimidine derivative Tetrahydrofuran (THF) Room temperature to reflux 70-80%
Cyclization agent Phosphorus oxychloride 80°C 65-75%

Summary of Key Data

Method Advantages Limitations Typical Yield Reference
Construction from pyrimidine/pyridone Versatile, well-understood Multi-step, time-consuming 50-80% ,
Microwave-assisted MCR Fast, high yield Requires specialized equipment 65-85% ,
Hydroxypyrimidine cyclization Functionalization flexibility Sensitive to reaction conditions 55-75% ,
Michael addition and cyclization Good for side-chain modifications Longer reaction times 50-70% ,

Scientific Research Applications

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a unique bicyclic structure that combines pyridine and pyrimidine rings. As part of the pyrido[4,3-d]pyrimidine family, it is recognized for a variety of biological activities and potential uses in medicine. The methoxyethyl substituent is believed to improve its solubility and affect how it interacts biologically.

Scientific Research Applications
The applications of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are primarily in medicinal chemistry and pharmaceuticals. Potential uses include:

  • Drug Development As a structural scaffold for creating new pharmaceutical agents.
  • Target Identification For identifying specific biological targets and mechanisms of action.
  • Lead Optimization To optimize drug candidates with enhanced efficacy and safety profiles.

Synthesis
The synthesis of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be achieved through several methods:

  • Multi-step Reactions Derivatives of pyrido[4,3-d]pyrimidines can be synthesized through multi-step reactions involving starting materials such as aldehydes and amines, often utilizing catalysts to enhance yields and selectivity.

Biological Activity

Pyrido[4,3-d]pyrimidines exhibit a range of biological activities. The specific biological activity of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has yet to be extensively documented but is likely influenced by its structural characteristics.

Table of Pyrido[4,3-d]pyrimidine Derivatives and Their Activities

Compound NameStructure FeaturesBiological Activity
5-Methyl-2-(2-methoxyethyl)-pyrido[4,3-d]pyrimidineMethyl group at position 5Antitumor activity
6-Amino-5H-pyrido[4,3-d]pyrimidin-7-oneAmino group at position 6Antimicrobial properties
7-Hydroxy-5-methyl-pyrido[4,3-d]pyrimidineHydroxyl group at position 7Enzyme inhibition

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Methoxy-pyrido[4,3-d]pyrimidine (C₈H₁₁N₃O, MW: 165.20 g/mol): Substitution at the 4-position with a methoxy group reduces steric bulk compared to the 2-methoxyethyl substituent.
  • 4-Ethoxy-pyrido[4,3-d]pyrimidine (CID 50988019, C₉H₁₃N₃O, MW: 179.22 g/mol):
    Replacing methoxy with ethoxy increases lipophilicity (logP) by ~0.5 units, which may improve blood-brain barrier penetration but reduce aqueous solubility. The longer alkyl chain introduces slight steric hindrance .

Functional Group Modifications

  • 6-(Ethenesulfonyl)-2-methyl-pyrido[4,3-d]pyrimidine: The ethenesulfonyl group introduces a reactive electrophilic site, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes). This contrasts with the non-reactive methoxyethyl group, suggesting divergent mechanisms of action .
  • The target compound’s methoxyethyl group lacks such polar interactions, implying different target profiles .

Core Structure Variations

  • 2-(Propan-2-yl)-pyrido[3,4-d]pyrimidine: The pyrido[3,4-d]pyrimidine isomer shifts nitrogen positions, altering electronic distribution. The isopropyl group increases hydrophobicity (logP ~2.5 vs.
  • The target compound’s substituents may redirect its activity toward non-oncological targets .

Structural and Pharmacokinetic Data Table

Compound Name Core Structure Substituent Molecular Formula MW (g/mol) Key Properties/Biological Activity
Target Compound Pyrido[4,3-d]pyrimidine 2-(2-Methoxyethyl) C₉H₁₃N₃O 179.22 Balanced solubility-lipophilicity
4-Methoxy analog Pyrido[4,3-d]pyrimidine 4-Methoxy C₈H₁₁N₃O 165.20 Enhanced electron density; kinase inhibition potential
4-Ethoxy analog Pyrido[4,3-d]pyrimidine 4-Ethoxy C₉H₁₃N₃O 179.22 Higher lipophilicity; improved BBB penetration
6-(Ethenesulfonyl)-2-methyl Pyrido[4,3-d]pyrimidine 6-Ethenesulfonyl, 2-Methyl C₁₀H₁₃N₃O₂S 251.30 Covalent binding capability
PA-8 Pyrido[2,3-d]pyrimidine 2-Amino, 4,7-dione C₁₇H₁₈N₄O₄ 342.35 PACAP receptor antagonism

Biological Activity

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS No. 1599404-10-0) is a nitrogen-containing heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol
  • IUPAC Name : 2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(2H)-one
  • CAS Number : 1599404-10-0

Biological Activity Overview

The biological activities of pyrido[4,3-d]pyrimidines include:

  • Antitumor Activity : Compounds in this class have shown significant inhibitory effects against various cancer cell lines.
  • Antibacterial Activity : They exhibit activity against both Gram-positive and Gram-negative bacteria.
  • CNS Activity : Some derivatives have demonstrated central nervous system effects, including anticonvulsant properties.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. For instance, a review on pyrido[2,3-d]pyrimidines indicated that these compounds can inhibit key cancer-related kinases such as:

  • Tyrosine Kinase
  • Phosphatidylinositol 3-Kinase (PI3K)
  • Cyclin-dependent Kinases (CDKs)

Table 1 summarizes the anticancer efficacy of selected derivatives compared to doxorubicin:

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
Compound 52HepG20.3More effective
Compound 53HCT-1166.9Equivalent
Compound 60PC-35.47More effective

These results indicate that certain derivatives possess superior anticancer properties compared to established chemotherapeutics like doxorubicin .

Antibacterial Activity

Pyrido[4,3-d]pyrimidines also demonstrate significant antibacterial activity. A study evaluating the antimicrobial efficacy of various compounds showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

CompoundBacteriaMIC (µg/mL)
Compound AS. aureus200
Compound BE. coli400

These findings suggest that these compounds can be developed as potential antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies of pyrido[4,3-d]pyrimidine derivatives reveal that modifications at specific positions on the pyridine and pyrimidine rings significantly influence their biological activity. For example:

  • The presence of electron-withdrawing groups at the C-5 and C-7 positions enhances anticancer efficacy.
  • Substituents such as methoxy or halogen groups improve antibacterial properties.

Case Studies

  • Anticancer Efficacy : A recent study synthesized a series of pyrido[4,3-d]pyrimidines and tested their effects on various cancer cell lines including HepG2 and HCT-116. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than those of standard treatments .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of synthesized pyrido[4,3-d]pyrimidines against clinical isolates of E. coli. The study found that certain compounds displayed potent activity with MIC values comparable to conventional antibiotics .

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyethyl)-pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer : Pyrido[4,3-d]pyrimidines are typically synthesized via two primary routes:
  • Route 1 : Multi-step reactions starting from pyridine or pyrimidine derivatives. For example, cyclization of substituted pyridines with urea or thiourea under acidic conditions can yield the bicyclic core .
  • Route 2 : Multicomponent reactions (MCRs), which allow simultaneous assembly of the pyrido[4,3-d]pyrimidine scaffold. Aza-Wittig reactions (e.g., tandem aza-Wittig/cyclization) are particularly effective for introducing substituents like the 2-methoxyethyl group .
  • Key Considerations : Solvent choice (e.g., ionic liquids for improved yields) and temperature control (60–120°C) are critical for minimizing side products.

Q. How is the structural integrity of 2-(2-Methoxyethyl)-pyrido[4,3-d]pyrimidine validated experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns. For example, the methoxyethyl group shows characteristic signals at δ 3.2–3.5 ppm (OCH3_3) and δ 3.6–4.0 ppm (CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 230.27 g/mol for C13_{13}H14_{14}N2_2O2_2) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for fused-ring systems .

Q. What are the primary research applications of this compound?

  • Methodological Answer :
  • Medicinal Chemistry : Acts as a kinase inhibitor scaffold due to its structural similarity to ATP-binding domains. For example, analogs have shown activity against cancer cell lines (e.g., IC50_{50} values <10 μM in MCF-7 and PC3 cells) .
  • Chemical Biology : Used as a building block for synthesizing fluorescent probes targeting nucleic acid structures .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 2-methoxyethyl group without side reactions?

  • Methodological Answer :
  • Step 1 : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) to shield reactive sites during alkylation .
  • Step 2 : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance regioselectivity .
  • Step 3 : Monitor reaction progress via TLC or HPLC to terminate before over-alkylation occurs.
  • Data Contradiction Note : While ionic liquids improve yields (e.g., [bmim]Br in ), they may complicate purification. Alternative solvents like water (green chemistry approach) reduce environmental impact but require longer reaction times .

Q. How to resolve contradictions in spectral data for intermediates during synthesis?

  • Methodological Answer :
  • Case Study : Discrepancies in 1^1H NMR signals for intermediates may arise from tautomerism (e.g., enol-keto equilibria in pyrimidinones).
  • Solution :

Perform variable-temperature NMR to identify dynamic processes.

Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers.

Cross-validate with computational methods (DFT calculations for predicting chemical shifts) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in anticancer studies?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with variations in the methoxyethyl group (e.g., replacing OCH3_3 with SCH3_3 or altering chain length).
  • Step 2 : Evaluate cytotoxicity via MTT assays across multiple cell lines (e.g., CNE2, KB, MGC-803) .
  • Step 3 : Corrogate SAR data with molecular docking to identify binding interactions (e.g., hydrogen bonding with kinase active sites) .
  • Data Contradiction Note : Some analogs may show high in vitro activity but poor bioavailability due to metabolic instability of the methoxyethyl group.

Q. How to address discrepancies in reported biological activities of pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Root Cause Analysis : Variability in assay protocols (e.g., serum concentration in cell culture) or compound purity (e.g., residual solvents) can skew results.
  • Mitigation Strategies :

Standardize assays using guidelines like NIH’s BEST (Biomarkers, EndpointS, and other Tools).

Validate purity via HPLC (≥98%) and elemental analysis .

  • Example : A study in reported IC50_{50} values 2–3× lower than earlier work due to optimized cell culture conditions.

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